molecular formula C28H25ClN2O3 B2692155 2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 895646-01-2

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2692155
CAS RN: 895646-01-2
M. Wt: 472.97
InChI Key: JVYQVMQKCWAMRJ-UHFFFAOYSA-N
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Description

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN2O3 and its molecular weight is 472.97. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research has shown interest in the structural aspects and properties of related amide-containing isoquinoline derivatives. These compounds have demonstrated unique behaviors in forming gels and crystalline structures upon treatment with different acids, and their host-guest complexes exhibit enhanced fluorescence emissions, which could be pivotal in developing advanced materials and sensors (Karmakar et al., 2007).

Antimicrobial and Antitumor Activities

Several studies have synthesized and evaluated the antimicrobial and antitumor activities of quinazolinone and its analogues. These compounds have shown promising results as potential antimicrobial and anticancer agents. For instance, novel quinazolines have been identified as potent antimicrobial agents against various bacterial and fungal strains (Desai et al., 2007), and a series of 3-benzyl-substituted-4(3H)-quinazolinones have displayed significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).

Analgesic and Anti-Inflammatory Activities

The synthesis of novel quinazolinyl acetamides has been explored for their analgesic and anti-inflammatory activities. These compounds, like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, have shown potent analgesic and anti-inflammatory effects, indicating their potential for developing new pain management and anti-inflammatory drugs (Alagarsamy et al., 2015).

Antibacterial Agents

Research into the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage has shown that these compounds possess a broad spectrum of antibacterial activity, highlighting the potential for the development of new antibacterial drugs (Bhoi et al., 2015).

Therapeutic Effects

Anilidoquinoline derivatives, such as 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, have been investigated for their therapeutic efficacy in treating diseases like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, offering insights into their potential as therapeutic agents (Ghosh et al., 2008).

properties

IUPAC Name

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O3/c1-4-19-6-8-20(9-7-19)27(33)24-15-31(25-12-10-21(29)14-23(25)28(24)34)16-26(32)30-22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYQVMQKCWAMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide

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